Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H28N4O4 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is CHNO, and it features a piperidine ring and a triazolo-pyridine moiety, which contribute to its biological activity. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:
- Formation of the Triazolo-Pyridine Moiety : This involves the condensation of appropriate precursors to form the triazolo-pyridine framework.
- Piperidine Ring Formation : The piperidine ring is synthesized through cyclization reactions involving suitable amines and carbonyl compounds.
- Carboxylate Esterification : The final step includes esterification of the piperidine derivative with tert-butyl and ethoxycarbonyl groups to yield the target compound.
The biological activity of this compound is primarily attributed to its interaction with various biological targets such as receptors and enzymes. Notably, it shows promising antagonistic activity against muscarinic acetylcholine receptors (mAChRs), which are crucial in numerous physiological processes including cognition and memory.
Pharmacological Profile
The pharmacological profile includes:
- Selectivity : The compound exhibits subtype-selective antagonism towards mAChRs, particularly showing low binding affinities for M2 and M4 receptor subtypes while maintaining potency against M5 receptors.
Receptor Subtype | IC (nM) | Selectivity |
---|---|---|
M1 | >10,000 | Low |
M2 | 1.1 | Moderate |
M3 | >10,000 | Low |
M5 | 50 | High |
In Vitro Studies
In vitro studies have demonstrated that the compound has low to moderate hepatic clearance rates across species (human, rat, mouse). The predicted human clearance rates are around 5 mL/min/kg with favorable pharmacokinetic properties including good oral bioavailability (68% when administered as an HCl salt).
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Cognitive Enhancement : In animal models, administration of this compound resulted in improved learning and memory performance.
- Neuroprotective Effects : Research indicates potential neuroprotective effects against neurodegenerative conditions by modulating cholinergic signaling pathways.
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. Variations in the triazole positioning or modifications on the piperidine ring can significantly alter its pharmacological profile.
Comparative Analysis
Here is a comparative analysis of structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-b]pyridin-3-yl]methyl}piperidine | Similar piperidine structure | Different triazole positioning affects activity |
Tert-butyl 4-{[6-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl}piperidine | Altered position of ethoxycarbonyl group | Potentially different biological activity |
Tert-butyl 4-{[(5-(ethoxycarbonyl)-1H-pyrazol-3-yl)methyl]}piperidine | Pyrazole instead of triazole | May exhibit distinct pharmacological profiles |
Properties
IUPAC Name |
ethyl 3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-5-27-18(25)15-7-6-10-24-16(21-22-17(15)24)13-14-8-11-23(12-9-14)19(26)28-20(2,3)4/h6-7,10,14H,5,8-9,11-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICKTHOPVGHADR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=NN=C2CC3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744339 | |
Record name | Ethyl 3-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211592-94-7 | |
Record name | Ethyl 3-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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